![molecular formula C12H13IO B2506193 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane CAS No. 2378502-94-2](/img/structure/B2506193.png)

1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

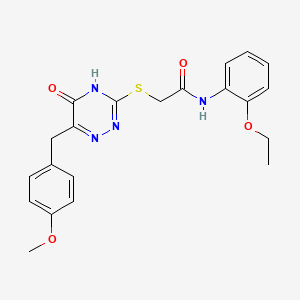

Description

Synthesis Analysis

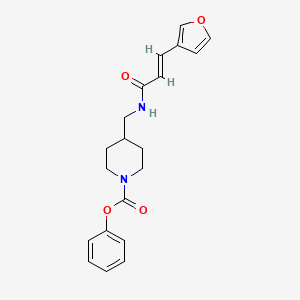

The synthesis of related bicyclic compounds involves iodolactonization and electrophilic cyclization reactions. For instance, a highly stereoselective iodolactonization of alkylidenecyclopropyl esters is described to afford 3-oxabicyclohexane-2-ones, which suggests that similar methods could potentially be applied to synthesize the compound . Additionally, the reaction of benzyl-2-arylmethylidenecyclopropylmethyl-amines with iodine leads to the formation of 1-iodo-2-aryl-3-azabicyclohexanes, indicating that iodine plays a crucial role in the cyclization process . Arylmethylidenecyclopropylcarbinols also undergo a similar reaction with iodine to yield 1-iodo-2-aryl-3-oxabicyclohexanes .

Molecular Structure Analysis

The molecular structure of bicyclic compounds like the one is characterized by the presence of a three-dimensional framework, which is often associated with stereoselectivity in their synthesis. The papers describe the synthesis of trans and cis isomers, as well as the importance of substituents in the reaction outcomes . The endo configuration of substituents in related compounds has been confirmed through NMR spectroscopy, which is a valuable tool for determining the stereochemistry of such molecules .

Chemical Reactions Analysis

The chemical reactivity of bicyclic compounds is influenced by their strained ring systems. For example, the solvolysis of brosylate derivatives and nitrous acid deamination of amines derived from related bicyclic compounds proceed with competitive displacement and fragmentation, highlighting the susceptibility of these compounds to nucleophilic attack and rearrangement . The synthesis of 2-azabicyclohexanes through imination and reductive cyclization further demonstrates the versatility of these bicyclic structures in chemical transformations .

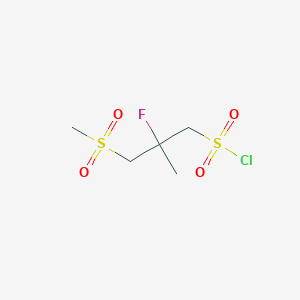

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane" are not directly reported, the properties of similar bicyclic compounds can be inferred. The presence of iodine and phenyl groups is likely to influence the compound's polarity, solubility, and reactivity. The strained bicyclic ring system may also affect its stability and reaction kinetics. The synthesis of 3-azabicyclohexan-2-ones from 2-iodocyclopropanecarboxamides involves a sequence that could impact the physical properties of the resulting compounds .

Scientific Research Applications

Highly Efficient and Stereoselective Construction

The synthesis of 1-iodo-2-aryl-3-oxabicyclo[3.1.0]hexane, closely related to 1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane, demonstrates the reaction of arylmethylidenecyclopropylcarbinols with iodine. This process yields ring-closure products in good to high yields at room temperature and involves stereoselective construction (Bao‐Yu Wang et al., 2005).

Formation of Spirocyclic 1,3‐Oxathiolanes

Research shows the formation of spirocyclic 1,3-oxathiolanes through treatment of 1,3-thiazole-5(4H)-thiones with 1,2-epoxycyclohexane, which is structurally similar to this compound. The study sheds light on the synthesis and potential applications of such spirocyclic compounds (Milen Blagoev et al., 1999).

Spectroscopic Investigation of Oxabicyclic Guest Compounds

A study on oxabicyclic compounds, including 3,6-dioxabicyclo[3.1.0]hexane, which is analogous to this compound, explores their role as promoters for gas hydrates. This research offers insights into the potential applications of these compounds in engineering and scientific fields, especially in technologies related to gas hydrates (Jiwoong Seol et al., 2020).

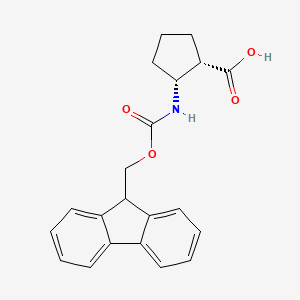

Synthesis of Chiral Synthon

An efficient method for preparing optically active enantiomers of 1-ethoxycarbonyl-2-oxo-3-oxabicyclo[3.1.0]hexane, similar to this compound, has been developed. This study is crucial for understanding the synthesis and potential applications of chiral synthons in various chemical processes (T. Tsuji et al., 1999).

Catalytic Oxidation Studies

Research on the catalytic oxidation of 1-hexene and cyclohexene with molecular oxygen by iridium nitro complexes involves compounds structurally similar to this compound. This study contributes to the understanding of catalytic oxidation processes and potential industrial applications (P. J. Baricelli et al., 2000).

Mechanism of Action

Target of Action

It’s known that this compound is a bioisostere of ortho-substituted benzene , which is found in the structure of more than three hundred drugs and agrochemicals . Therefore, it’s plausible that this compound could interact with a wide range of biological targets, similar to ortho-substituted benzene.

Mode of Action

As a bioisostere of ortho-substituted benzene , it’s likely that this compound interacts with its targets in a similar manner. Bioisosteres often exhibit similar biological activity due to their structural similarity, so it’s reasonable to assume that this compound might bind to its targets and induce conformational changes that affect the target’s function.

Biochemical Pathways

Given its structural similarity to ortho-substituted benzene , it’s likely that this compound could influence a variety of biochemical pathways, depending on the specific targets it interacts with.

Pharmacokinetics

As a bioisostere of ortho-substituted benzene , it’s plausible that this compound could have similar pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.

Result of Action

It’s known that the incorporation of the 1,2-disubstituted bicyclo[211]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) gave saturated patent-free analogs with high antifungal activity . This suggests that this compound could have significant effects on cellular function, particularly in fungi.

Safety and Hazards

properties

IUPAC Name |

1-(iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO/c13-8-12-6-11(7-12,9-14-12)10-4-2-1-3-5-10/h1-5H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKLDJUCPINNKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(OC2)CI)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2378502-94-2 |

Source

|

| Record name | 1-(iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(1,5-dimethylpyrazol-3-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2506117.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2506118.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2506120.png)

![1-(benzo[d]isoxazol-3-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide](/img/structure/B2506123.png)

![3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2506124.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2506125.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2506126.png)